1,2-Ethane-D4-dithiol

描述

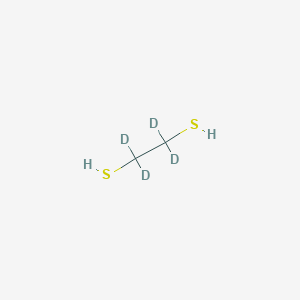

1,1,2,2-Tetradeuterioethane-1,2-dithiol is a deuterated analog of ethane-1,2-dithiol, where the hydrogen atoms at positions 1 and 2 are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.

准备方法

1,1,2,2-Tetradeuterioethane-1,2-dithiol can be synthesized through the deuteration of ethane-1,2-dithiol. The typical synthetic route involves the reaction of 1,2-dichloroethane with deuterated sodium bisulfide in an aqueous medium . Another laboratory method includes the reaction of 1,2-dibromoethane with deuterated thiourea followed by hydrolysis . Industrial production methods are similar but scaled up to meet commercial demands.

化学反应分析

1,1,2,2-Tetradeuterioethane-1,2-dithiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: It can be reduced back to the thiol form using reducing agents such as lithium aluminum hydride.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Major Products: The major products depend on the type of reaction.

科学研究应用

Organic Synthesis

1,2-Ethane-D4-dithiol is primarily utilized in organic chemistry for the synthesis of 1,3-dithiolanes and 1,3-dithianes . These compounds are formed through the reaction of 1,2-ethanedithiol with aldehydes or ketones, which leads to the production of valuable intermediates in organic synthesis. The general reaction can be summarized as follows:

This reactivity is essential for developing complex organic molecules used in pharmaceuticals and agrochemicals .

Coordination Chemistry

As a bidentate ligand , 1,2-ethanedithiol forms stable complexes with various metal ions. This property is exploited in coordination chemistry to stabilize metal centers in catalysis and materials science. The ability to chelate metal ions enhances their catalytic activity and selectivity in various reactions, including oxidation and reduction processes .

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Platinum (Pt) | Dithiol Complex | Catalysis |

| Palladium (Pd) | Dithiol Complex | Organic Synthesis |

| Copper (Cu) | Dithiol Complex | Sensor Development |

Analytical Chemistry

In analytical applications, 1,2-ethanedithiol is used as a scavenger for detecting and quantifying certain analytes. Its ability to form stable adducts with electrophiles makes it valuable for mass spectrometry and other analytical techniques where sensitivity and specificity are crucial .

Biological Applications

Recent studies have highlighted the potential of dithiols like 1,2-ethanedithiol in biological systems. They have been investigated for their roles as antioxidants , protecting cells from oxidative stress by scavenging free radicals. This property is particularly relevant in medical research focusing on diseases associated with oxidative damage .

Catalysis

The compound's role as a ligand extends into catalysis, where it has been shown to enhance the efficiency of various catalytic processes. For instance, it has been employed in transition metal catalysis , facilitating reactions such as hydrogenation and cross-coupling reactions . The incorporation of deuterium also allows for tracing studies in mechanistic investigations.

Case Study 1: Synthesis of Dithiolanes

A study demonstrated the use of 1,2-ethanedithiol in synthesizing dithiolanes from carbonyl compounds. The reaction conditions were optimized to maximize yield while minimizing by-products, showcasing its utility in synthetic organic chemistry.

Case Study 2: Metal-Catalyzed Reactions

Research involving platinum complexes derived from 1,2-ethanedithiol illustrated enhanced catalytic activity in hydrogenation reactions compared to non-chelated systems. This finding emphasizes the importance of ligand design in optimizing catalyst performance.

作用机制

The mechanism of action of 1,1,2,2-Tetradeuterioethane-1,2-dithiol involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various biochemical pathways and reactions. The deuterium atoms provide stability and can be used to trace the compound’s movement and transformation in different environments .

相似化合物的比较

1,1,2,2-Tetradeuterioethane-1,2-dithiol is compared with other similar compounds such as:

Ethane-1,2-dithiol: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.

1,2-Benzenedithiol: A related compound with a benzene ring, offering different reactivity and applications.

1,3-Propanedithiol: Another dithiol with a different carbon chain length, affecting its chemical behavior and uses.

The uniqueness of 1,1,2,2-Tetradeuterioethane-1,2-dithiol lies in its deuterium content, which provides distinct advantages in isotopic labeling and stability in various chemical and biological processes.

生物活性

1,2-Ethane-D4-dithiol (C2H4D4S2) is a deuterated analog of ethane-1,2-dithiol, a compound recognized for its significant role in organic synthesis and biological applications. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its dithiol structure, which allows it to participate in various biochemical reactions. The presence of deuterium (D) in the molecule enhances its stability and can influence its reactivity compared to its non-deuterated counterpart.

| Property | Value |

|---|---|

| Molecular Formula | C2H4D4S2 |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | 144-146 °C |

| Melting Point | -41 °C |

| Density | 1.123 g/mL at 25 °C |

Antioxidant Properties

This compound exhibits potent antioxidant activity due to its ability to undergo thiol-disulfide interchange reactions. These reactions are crucial in biological systems for maintaining redox balance and protecting cells from oxidative stress. Research indicates that dithiols like this compound can effectively reduce disulfides back to thiols, thereby regenerating antioxidant defenses within cells .

Cytotoxicity and Cancer Research

Studies have demonstrated that dithiols can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in vitro. A notable study indicated that certain dithiols displayed IC50 values in the low micromolar range against cancer cells such as KB (human oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma) .

The biological activity of this compound is primarily attributed to its thiol groups, which can form stable complexes with metal ions and participate in redox reactions. This property is essential for the modulation of various enzymatic activities and cellular signaling pathways. The compound's ability to form cyclic bis(dislufide) dimers at lower concentrations further enhances its potential as a therapeutic agent .

Case Study 1: Antimicrobial Activity

A study investigated the use of liposomal formulations containing bismuth-ethanedithiol alongside tobramycin against Pseudomonas aeruginosa. The results indicated enhanced antimicrobial activity when combined with bismuth-ethanedithiol, suggesting that this compound may improve the efficacy of existing antibiotics against resistant bacterial strains .

Case Study 2: Polymerization Studies

Research has also explored the polymerization behavior of dithiols like this compound. It was found that these compounds could undergo reversible polymerization, leading to materials with unique properties suitable for biomedical applications. This reversible nature allows for potential applications in drug delivery systems where controlled release is necessary .

属性

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMPLPIFKRHAAC-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。